Cas no 58328-31-7 (4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl)

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CBP) is a high-performance organic semiconductor material widely used in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its key advantages include excellent hole-transporting properties, high thermal stability, and a well-matched energy level for efficient charge transport in multilayer device architectures. The rigid biphenyl core and carbazole substituents contribute to its high glass transition temperature (Tg), ensuring morphological stability under operational conditions. CBP is also known for its good film-forming ability and compatibility with various host-guest systems, making it a preferred choice for advanced organic electronic applications requiring reliable and efficient performance.
4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl structure
58328-31-7 structure
Product Name:4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
CAS No:58328-31-7
MF:C36H24N2
MW:484.589168548584
MDL:MFCD00093417
CID:57260
PubChem ID:24884461
Update Time:2025-11-02

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
    • 4,4-N, N'-Dicarbazole-1,1'-biphenyl
    • DCBP
    • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
    • 9,9'-[1,1'-biphenyl]-4,4'-diylbis-9H-Carbazole
    • 4,4'-Bis(9H-carbazol-9-yl)biphenyl
    • 4,4'-Bis(9H-carbazol-9-yl)biphenyl (purified by sublimation)
    • 4,4’-BIS(9-CARBAZOYL)BIPHENYL HOLE TRANSPORT MATERIALS 318 NM (CH2CL2) ABSORBANCE
    • 4,4’-Bis-(carbazol-9-yl)biphenyl
    • 9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole
    • DCBP, sublimed
    • 4,4'-Bis(9-carbazolyl)-1,1'-biphenyl
    • CBP
    • CBP (purified by sublimation)
    • 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (purified by sublimation)
    • Q-200411
    • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, sublimed grade, 99.9% trace metals basis
    • 4,4'-bis(9-carbazolyl)biphenyl
    • 4,4'-Bis(carbazol-9-yl)-biphenyl
    • 4,4'-Bis(carbazol-9-yl)biphenyl;4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl;4,4'-Bis(N-carbazolyl)-1,1'-diphenyl
    • Plantacyanin
    • 9-[4-[4-(9-carbazolyl)phenyl]phenyl]carbazole
    • 4,4'-bis(carbazol-9-yl)biphenyl
    • 4,4'-bis(n-carbazolyl)biphenyl
    • 9-{4-[4-(9H-carbazol-9-yl)phenyl]phenyl}-9H-carbazole
    • 4,4'-di(9H-carbazol-9-yl)biphenyl
    • AM9741
    • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, 97%
    • Q-200410
    • 4,4/'-Bis(N-carbazolyl)-1,1/'-biphenyl
    • MFCD00093417
    • 9H-Carbazole, 9,9'-[1,1'-biphenyl]-4,4'-diylbis-
    • SY038310
    • B4219
    • FT-0656358
    • 4,4'-Bis(9-carbazolyl)-1,1'-biphenyl;
    • C36H24N2
    • 4,4-Bis(carbazol-9-yl)biphenyl
    • 4,4-Di(9H-carbazol-9-yl)-1,1-biphenyl
    • CS-W011519
    • A831832
    • 58328-31-7
    • DTXSID30460032
    • 4,4 inverted exclamation mark -Bis(N-carbazolyl)biphenyl
    • 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole)
    • AKOS005145794
    • VFUDMQLBKNMONU-UHFFFAOYSA-N
    • AC-33580
    • 4,4'-bis(n-Carbazlyl)-1,1'-biphenyl
    • B2713
    • DS-3396
    • SCHEMBL37693
    • 4,4\\'-Bis(N-carbazolyl)-1,1\\'-biphenyl
    • 9-[4'-(CARBAZOL-9-YL)-[1,1'-BIPHENYL]-4-YL]CARBAZOLE
    • MDL: MFCD00093417
    • Inchi: 1S/C36H24N2/c1-5-13-33-29(9-1)30-10-2-6-14-34(30)37(33)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H
    • InChI Key: VFUDMQLBKNMONU-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(=CC=2)C2C=CC(=CC=2)N2C3C=CC=CC=3C3=CC=CC=C23)C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 484.19400
  • Monoisotopic Mass: 484.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 3
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 9.7
  • Topological Polar Surface Area: 9.9Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1900
  • Melting Point: 283°C(lit.)
  • Boiling Point: 700.8℃ at 760 mmHg
  • Flash Point: 377.6±32.9 °C
  • Refractive Index: 1.697
  • PSA: 9.86000
  • LogP: 9.54780
  • λmax: 319(CH2Cl2)(lit.)

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 37/38-41
  • Safety Instruction: S26-S36/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36/39
  • Risk Phrases:R37/38; R41
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Customs Data

  • HS CODE:29339900

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Pricemore >>

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4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Production Method

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:58328-31-7)4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
Order Number:sfd2640
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
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(CAS:58328-31-7)4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Order Number:A831832
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:24
Price ($):500.0
Email:sales@amadischem.com

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl Related Literature

Additional information on 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CAS No. 58328-31-7): A High-Performance Organic Semiconductor for Advanced Optoelectronics

4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CAS No. 58328-31-7), often abbreviated as CBP, is a highly versatile organic semiconductor compound that has gained significant attention in the field of optoelectronics. With its unique molecular structure and exceptional electronic properties, CBP has become a key material in the development of organic light-emitting diodes (OLEDs), perovskite solar cells, and other advanced electronic devices. The compound's carbazole units and biphenyl backbone contribute to its excellent hole-transporting capabilities, making it a preferred choice for researchers and manufacturers alike.

The growing demand for energy-efficient displays and renewable energy solutions has propelled 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl into the spotlight. As consumers increasingly seek high-performance, flexible, and lightweight electronic devices, materials like CBP are becoming indispensable. Its compatibility with solution-processing techniques and thermal evaporation methods makes it particularly attractive for large-scale production of next-generation optoelectronic devices. Recent advancements in OLED technology and organic photovoltaics have further highlighted the importance of this remarkable compound.

From a chemical perspective, 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl exhibits several notable characteristics. The compound features a central biphenyl core with two carbazole groups attached at the para positions. This symmetrical structure contributes to its excellent thermal stability, with a high glass transition temperature (Tg) that prevents crystallization in device applications. The carbazole moieties provide strong electron-donating properties, while the biphenyl linker facilitates efficient π-conjugation throughout the molecule. These properties combine to give CBP its outstanding charge transport capabilities.

In practical applications, 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl serves multiple critical functions. As a host material in phosphorescent OLEDs, it effectively confines excitons and facilitates energy transfer to dopant molecules. Its wide energy gap makes it particularly suitable for blue-emitting devices, addressing one of the most challenging aspects of OLED display technology. Moreover, researchers are exploring its potential in quantum dot LEDs and organic thin-film transistors, where its balanced charge transport properties can significantly improve device performance.

The synthesis of CBP typically involves the Buchwald-Hartwig amination reaction between 4,4'-dibromobiphenyl and carbazole. This well-established synthetic route allows for high yields and excellent purity, which are crucial for optoelectronic applications. Recent innovations in green chemistry approaches have focused on reducing the environmental impact of CBP production, addressing growing concerns about sustainable manufacturing in the electronics industry.

Market trends indicate a steadily increasing demand for 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, particularly in Asia where display manufacturing is concentrated. The compound's role in foldable display technology and wearable electronics has opened new growth opportunities. Industry analysts predict that the global market for organic semiconductor materials like CBP will continue to expand as consumer electronics manufacturers push for higher resolution, more energy-efficient displays.

From a research perspective, scientists are actively investigating modifications to the CBP molecular structure to enhance its performance. These efforts include the development of derivatized CBP compounds with improved charge mobility or modified energy levels. Such innovations could lead to breakthroughs in organic electronics and potentially lower the production costs of advanced display technologies.

Quality control is paramount when working with 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl for optoelectronic applications. Manufacturers typically employ rigorous purification processes, including multiple sublimation steps, to achieve the high purity levels required for device fabrication. Analytical techniques such as HPLC, mass spectrometry, and differential scanning calorimetry are commonly used to verify the compound's purity and thermal properties.

As the field of organic electronics continues to evolve, CBP remains at the forefront of material development. Its combination of excellent charge transport properties, thermal stability, and processability makes it an ideal candidate for addressing current challenges in display technology and renewable energy applications. With ongoing research into its fundamental properties and potential modifications, 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl is poised to play an even more significant role in shaping the future of optoelectronic devices.

The environmental impact of organic electronic materials like CBP has become an important consideration. Researchers are investigating the compound's biodegradability and exploring more sustainable alternatives while maintaining performance. This aligns with the broader industry trend toward eco-friendly electronics and circular economy principles in materials science.

Looking ahead, the applications of 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl may extend beyond current uses. Emerging fields such as organic spintronics and bioelectronic interfaces could benefit from its unique properties. As our understanding of molecular design principles deepens, CBP and its derivatives will likely continue to inspire innovations at the intersection of chemistry, physics, and materials engineering.

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